N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide
Description
The compound N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide features a phenylacetamide core linked via a sulfonamide bridge to a 2,6-dimethoxypyrimidine moiety. This structure combines hydrogen-bonding capacity (from sulfonamide and pyrimidine) with aromatic hydrophobicity (phenyl groups), making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-19-13-17(22-20(23-19)29-2)24-30(26,27)16-10-8-15(9-11-16)21-18(25)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYOQQHTGLAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Phenylacetamide: The final step involves coupling the sulfonamide intermediate with phenylacetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step reactions involving the appropriate sulfonamide and phenylacetamide derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the potential of N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide as an inhibitor of various cancer cell lines. For instance, it has demonstrated significant inhibition of the VEGFR-2 kinase, which is crucial for tumor angiogenesis. The IC50 value was reported to be 0.014 μM, indicating potent activity compared to standard chemotherapeutic agents like Cabozantinib .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies show that it exhibits substantial efficacy against a range of bacterial strains, suggesting its potential as a novel antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antitubercular Activity
In addition to its antimicrobial properties, this compound has shown promise against Mycobacterium tuberculosis. Studies indicate that it may inhibit key enzymes involved in the bacterial metabolism, thereby reducing the viability of the pathogen .
Case Studies
-
VEGFR-2 Inhibition Study
- Objective : To evaluate the inhibitory effect on VEGFR-2.
- Methodology : Kinase inhibition assays were conducted using purified VEGFR-2 protein.
- Results : The compound exhibited an IC50 value of 0.014 μM, outperforming several known inhibitors.
-
Antimicrobial Evaluation
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Methodology : Disk diffusion and broth microdilution methods were used.
- Results : Significant inhibition zones were observed against both Gram-positive and Gram-negative bacteria.
-
Antitubercular Activity Assessment
- Objective : To determine effectiveness against Mycobacterium tuberculosis.
- Methodology : Bacterial cultures were treated with varying concentrations of the compound.
- Results : Notable reduction in bacterial load was recorded, indicating potential therapeutic use.
Mechanism of Action
The mechanism by which N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to act as a competitive inhibitor. This inhibition can disrupt metabolic pathways, leading to various biological effects. The methoxy groups and the phenylacetamide moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(4-{[(2,6-Dimethoxy-4-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-2,2-Diphenylacetamide (CAS 349644-63-9)
- Molecular Formula : C₂₆H₂₄N₄O₅S
- Molecular Weight : 504.56 g/mol
- Acetamide Substituents: Two phenyl groups (increased lipophilicity and steric bulk compared to the target compound).
- Physical Properties :
Comparison: The diphenyl substitution increases molecular weight by ~26 g/mol compared to the target compound (assuming the target has a single phenyl group).
N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide (CAS 735321-15-0)
- Molecular Formula : C₂₃H₂₄N₄O₅S
- Molecular Weight : 468.53 g/mol (calculated)
- Key Features: Pyrimidine Substituents: 2,6-Dimethyl groups (less polar than methoxy, favoring hydrophobic interactions). Acetamide Substituents: A phenoxy-propanoyl group (introduces ketone functionality and extended conjugation).
Comparison :
- The phenoxy-propanoyl side chain adds a ketone moiety, which may participate in hydrogen bonding or redox reactions. The molecular weight is ~36 g/mol lower than the diphenyl analog in Section 2.1, reflecting the absence of a second phenyl group .
2-[(4-Hydroxy-6-Methylpyrimidin-2-yl)Sulfanyl]-N-(4-Phenoxyphenyl)Acetamide (CAS 498537-43-2)
- Molecular Formula : C₁₉H₁₇N₃O₃S
- Molecular Weight : 367.42 g/mol
- Key Features :
- Pyrimidine Substituents : 4-Hydroxy and 6-methyl groups (hydroxy group increases acidity and hydrogen-bonding capacity).
- Linker : Sulfanyl (thioether) group instead of sulfonamide.
Comparison :
- The sulfanyl group is less acidic than sulfonamide, reducing ionization at physiological pH. This may decrease solubility but enhance passive diffusion across membranes.
- The hydroxy group on the pyrimidine introduces a polar site, contrasting with the methoxy or methyl groups in other analogs. The molecular weight is significantly lower (~137 g/mol less than the diphenyl analog), reflecting simpler substituents .
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Molecular Weight : 493.53 g/mol
- Key Features: Pyridine vs. Pyrimidine: The pyridine ring (vs. pyrimidine) alters π-π stacking and hydrogen-bonding interactions.
Comparison :
- The pyridine sulfamoyl group may enhance interactions with metal ions or aromatic residues in biological targets.
Implications for Drug Design
- Polarity and Solubility : Methoxy groups (target compound, CAS 349644-63-9) enhance solubility compared to methyl or hydroxy substituents.
- Lipophilicity: Diphenyl (CAS 349644-63-9) and phenoxy-propanoyl (CAS 735321-15-0) groups increase lipophilicity, favoring membrane penetration.
- Acid-Base Properties : Sulfonamides (pKa ~6.00) ionize at physiological pH, enhancing water solubility and target binding, whereas sulfanyl groups remain neutral .
Biological Activity
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H16N4O6S
- IUPAC Name : N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
This structure includes a pyrimidine moiety, which is known for its role in various biological activities. The presence of the sulfonamide group enhances the compound's potential as a therapeutic agent.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.4 μg/mL |
| Escherichia coli | 1.2 μg/mL |
| Staphylococcus aureus | 0.8 μg/mL |
The results indicate that the compound exhibits potent inhibitory effects on Bacillus subtilis, comparable to standard antibiotics like Sparfloxacin (9.76 μg/mL) and Norfloxacin (no activity) .
Anticancer Activity
In addition to antibacterial properties, this compound has shown promising anticancer activity. In vitro studies have assessed its effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cervical Cancer Cells
A study investigated the cytotoxic effects of this compound on SiHa cervical cancer cells. The findings revealed:
- IC50 Value : 115 mg/L
- Mechanism : Induction of apoptosis and cell cycle arrest in the G0/G1 phase.
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting cervical cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its biological activity.
Key Findings from SAR Studies
- Pyrimidine Substituents : Enhances antibacterial activity.
- Sulfonamide Group : Critical for cytotoxic effects against cancer cells.
- Phenyl Ring Modifications : Influence binding affinity to target proteins.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide?
Methodological Answer: The synthesis involves multi-step reactions, including coupling, sulfonylation, and functional group transformations. Key steps include:
- Coupling reactions : Use of 2,6-dimethoxypyrimidin-4-amine with sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM as solvent, 80°C for 12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC for isolating intermediates .
- Yield optimization : Reaction parameters such as temperature (e.g., 50–80°C), catalyst (e.g., Pd/C for hydrogenation), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) significantly impact final yields (reported 8–25% in multi-step sequences) .
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | DCM, 80°C, 12h | 58% | |
| Hydrogenation | Pd/C, H₂, MeOH/NH₃, 12h | 76% | |
| Final purification | Prep. HPLC (ACN/H₂O) | 95% |
Q. How is the structural conformation and stability of this compound characterized?
Methodological Answer:
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between pyrimidine and phenyl rings (42.25°–67.84°), critical for stability .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonamide formation and absence of rotamers (e.g., sharp singlet for methoxy groups at δ 3.8–4.0 ppm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Apoptosis assays : Co-treatment with BCL-2 inhibitors (e.g., ABT-199) in leukemia cell lines (e.g., MV4-11) to evaluate synergistic effects via Annexin V/PI staining .
- Enzyme inhibition : Fluorometric assays targeting sulfotransferases or kinases, using ATP-coupled systems for IC₅₀ determination .
- Solubility testing : PBS (pH 7.4) and DMSO stock solutions for dose-response studies .
Advanced Research Questions
Q. How does this compound synergize with BCL-2 inhibitors in cancer models?
Methodological Answer:
- Experimental design : Combine with ABT-199 at sub-IC₅₀ doses (e.g., 100 nM) in co-culture systems (cancer/stromal cells) to mimic tumor microenvironments .
- Data analysis : Synergy scores (e.g., Chou-Talalay Combination Index) quantify interactions; contradictory results may arise from cell-type-specific BCL-xL dependency .
- Mechanistic studies : Western blotting for PARP cleavage and MCL-1 downregulation to validate apoptotic pathways .
Q. How can structural modifications enhance target selectivity or metabolic stability?
Methodological Answer:
- Pyrimidine ring substitutions : Introduce electron-withdrawing groups (e.g., fluorine at C5) to improve binding to hydrophobic enzyme pockets .
- Sulfonamide linker optimization : Replace phenylacetamide with heterocyclic moieties (e.g., pyrazoles) to reduce CYP450-mediated metabolism .
- Prodrug strategies : Esterify methoxy groups to enhance oral bioavailability .
Q. Table 2: Comparative Activity of Derivatives
| Modification | Target Affinity (IC₅₀, nM) | Metabolic Half-life (h) | Reference |
|---|---|---|---|
| Parent compound | 120 ± 15 | 2.3 ± 0.4 | |
| C5-Fluorinated analog | 45 ± 8 | 4.1 ± 0.6 | |
| Pyrazole-acetamide | 89 ± 12 | 5.8 ± 0.9 |
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations .
- Off-target screening : Use proteome-wide affinity pulldown assays to detect unintended kinase interactions .
- Species-specific metabolism : Compare murine vs. human liver microsome stability to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
